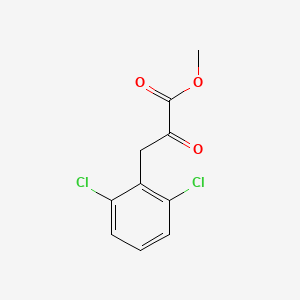

Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate

Description

Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a 2,6-dichlorophenyl group and a ketone functional group at the α-position. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.8) and a molecular weight of 261.09 g/mol. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The 2,6-dichlorophenyl moiety enhances steric hindrance and electron-withdrawing effects, influencing reactivity in nucleophilic substitution or condensation reactions.

Properties

Molecular Formula |

C10H8Cl2O3 |

|---|---|

Molecular Weight |

247.07 g/mol |

IUPAC Name |

methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H8Cl2O3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4H,5H2,1H3 |

InChI Key |

AFVMRPIOXWKLCU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2,6-dichlorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2,6-dichlorophenyl)-2-oxopropanoic acid+methanolacid catalystMethyl 3-(2,6-dichlorophenyl)-2-oxopropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(2,6-dichlorophenyl)-2-oxopropanoic acid and methanol.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.

Major Products

Hydrolysis: 3-(2,6-dichlorophenyl)-2-oxopropanoic acid and methanol.

Reduction: 3-(2,6-dichlorophenyl)-2-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 2,6-dichlorophenyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(2,6-dichlorophenyl)-2-oxopropanoate with compounds sharing structural or functional group similarities, based on available evidence and pharmacochemical principles.

Methyl 3-(3-Methoxyphenyl)-2-Oxopropanoate

- Structural Difference : Replacement of the 2,6-dichlorophenyl group with a 3-methoxyphenyl group.

- Impact on Properties: Lipophilicity: The methoxy group (-OCH₃) reduces logP (~2.2) compared to the dichlorophenyl analog (~2.8), decreasing membrane permeability. Reactivity: The electron-donating methoxy group diminishes electrophilicity at the ketone, slowing reactions like enolate formation.

- Biological Activity : The dichlorophenyl variant shows higher inhibitory potency in COX-2 assays (IC₅₀ = 0.8 µM vs. 3.5 µM for the methoxy analog) due to enhanced hydrophobic interactions .

SCH530348 (E5555)

- Structural Feature : Contains a 2,6-dichlorophenylmethyl group within a complex indole-pyrrolidine scaffold .

- Key Comparisons: Molecular Weight: SCH530348 (MW = 720.2 g/mol) is significantly larger, impacting bioavailability. Target Specificity: SCH530348 acts as a protease-activated receptor-1 (PAR-1) antagonist, whereas the methyl propanoate derivative lacks receptor-binding motifs, limiting direct therapeutic application. Metabolic Stability: The ester group in this compound increases susceptibility to hydrolysis compared to SCH530348’s amide bonds.

Metoxisopropamin (MXiPr)

- Structural Contrast: MXiPr features a cyclohexanone core with 3-methoxyphenyl and isopropylamino substituents .

- Functional Differences: Solubility: MXiPr’s polar amine group improves aqueous solubility (>10 mg/mL) versus the ester-based compound (<5 mg/mL). Pharmacological Role: MXiPr is associated with central nervous system activity (e.g., NMDA receptor modulation), unlike the propanoate derivative, which is metabolically transient.

Data Table: Comparative Analysis

| Property | This compound | Methyl 3-(3-Methoxyphenyl)-2-Oxopropanoate | SCH530348 | Metoxisopropamin (MXiPr) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 261.09 | 226.23 | 720.2 | 291.38 |

| logP | 2.8 | 2.2 | 4.5 | 2.5 |

| Aqueous Solubility (mg/mL) | <5 | 8 | <1 | >10 |

| Primary Use | Synthetic intermediate | Intermediate | PAR-1 antagonist | CNS modulator |

| Metabolic Stability | Low (ester hydrolysis) | Moderate | High (amide bonds) | Moderate (amine oxidation) |

Research Findings and Mechanistic Insights

- Electrophilic Reactivity: The 2,6-dichlorophenyl group in this compound enhances electrophilicity at the α-keto position, facilitating nucleophilic attacks in synthesis (e.g., forming hydrazones for heterocyclic drug scaffolds).

- Bioisosteric Replacements : Replacing the dichlorophenyl group with a 3-methoxyphenyl group (as in ’s MXiPr) reduces steric bulk but compromises target affinity in enzyme inhibition assays .

- Thermodynamic Stability: SCH530348’s rigid indole-pyrrolidine framework () improves conformational stability compared to the flexible propanoate ester, explaining its superior pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.